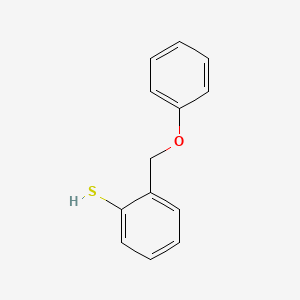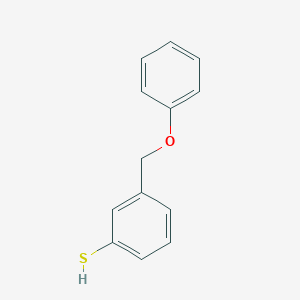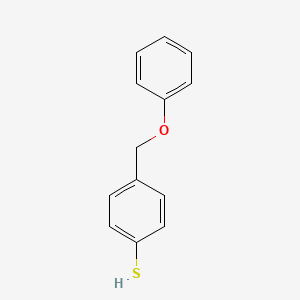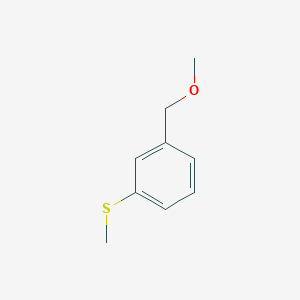![molecular formula C13H11FOS B8076676 3-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076676.png)
3-[(4-Fluorophenoxy)methyl]benzenethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Fluorophenoxy)methyl]benzenethiol is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields
Chemical Reactions Analysis
3-[(4-Fluorophenoxy)methyl]benzenethiol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents and conditions used in these reactions vary depending on the desired outcome. .
Scientific Research Applications
3-[(4-Fluorophenoxy)methyl]benzenethiol has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of materials with enhanced properties, such as increased solubility and stability
Mechanism of Action
The mechanism of action of 3-[(4-Fluorophenoxy)methyl]benzenethiol involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-[(4-Fluorophenoxy)methyl]benzenethiol can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures and properties, such as cephalosporins, which are a class of β-lactam antibiotics. These compounds share some similarities in their chemical behavior and applications but differ in their specific molecular structures and effects .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]benzenethiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FOS/c14-11-4-6-12(7-5-11)15-9-10-2-1-3-13(16)8-10/h1-8,16H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYBLOLSVRGGBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)S)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076597.png)
![2-[(3,4-Difluorophenyl)methoxy]benzenethiol](/img/structure/B8076607.png)
![2-[(3,4-Difluorophenyl)methoxy]-4-fluorobenzenethiol](/img/structure/B8076619.png)
![4-[(3,4-Difluorophenyl)methoxy]-3-fluorobenzenethiol](/img/structure/B8076623.png)
![4-[(3,4-Difluorophenyl)methoxy]-2-methylbenzenethiol](/img/structure/B8076626.png)



![2-[(2-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076654.png)
![4-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076656.png)
![2-[(3-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076666.png)
![2-[(4-Fluorophenoxy)methyl]benzenethiol](/img/structure/B8076681.png)

![[3-(Methoxymethyl)phenyl]-pyridin-2-ylmethanone](/img/structure/B8076692.png)
